molecular formula C17H13NO3 B14618556 Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate CAS No. 56894-66-7

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Cat. No.: B14618556
CAS No.: 56894-66-7
M. Wt: 279.29 g/mol
InChI Key: SZPUVDPTYRWBNQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at the 5-position and a methyl benzoate moiety at the 2-position. The compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly due to the oxazole ring’s prevalence in bioactive molecules .

Properties

IUPAC Name

methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-17(19)14-10-6-5-9-13(14)16-18-11-15(21-16)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPUVDPTYRWBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579343
Record name Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-66-7
Record name Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in the presence of sulfuric acid to yield the oxazole ring . The final step involves esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed arylation and other catalytic processes are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds .

Scientific Research Applications

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula C17H15N3O3C_{17}H_{15}N_{3}O_{3} and is characterized by its oxazole ring, which contributes to its biological activity. The oxazole moiety is known for its role in various pharmacological applications, including anti-inflammatory and anticancer activities.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively:

  • Anticancer Activity : Studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation. For instance, compounds with oxazole rings have been found to exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapies .
  • Antimicrobial Properties : Research indicates that oxazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the phenyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Heterocycles : The compound can be utilized in reactions to synthesize more complex heterocyclic structures. For example, it has been used in C–N coupling reactions to create various biologically active heterocycles .
  • Functionalization : The benzoate moiety allows for further functionalization through nucleophilic attack or electrophilic substitution, facilitating the development of new compounds with tailored properties for specific applications .

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was tested at various concentrations (10 µM to 100 µM) over 48 hours. Results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 30 µM. This suggests significant potential for further development as an anticancer agent.

Concentration (µM)Cell Viability (%)
1085
3060
5040
10020

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains including E. coli and S. aureus. The compound demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, indicating potent antimicrobial activity.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus25

Mechanism of Action

The mechanism of action of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Heterocyclic Compounds
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol)
This compound 1,3-Oxazole Phenyl (C₆H₅), methyl benzoate 295.3 (calculated)
Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate 1,3-Oxazole Phenyl (C₆H₅), ethyl benzoate 309.3 (CAS 56894-67-8)
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one Oxazolone Methoxybenzylidene, phenyl 307.3 (reported)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole Chloro (Cl), 4-methoxyphenyl 275.7 (calculated)
Ethyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole Methyl (CH₃), ethyl benzoate 294.3 (reported)

Key Observations :

  • Core Heterocycle : The 1,3-oxazole core in the target compound distinguishes it from benzothiazole () and benzimidazole () analogs. The presence of oxygen and nitrogen in oxazole confers moderate polarity compared to the sulfur-containing benzothiazole, which may influence solubility and binding interactions .
  • Substituents: The methyl benzoate group enhances lipophilicity compared to ethyl esters (e.g., ’s ethyl analog).

Key Observations :

  • The target compound’s synthesis likely parallels benzimidazole derivatives (), where cyclization of a diamine or aldehyde precursor is mediated by Na₂S₂O₅. In contrast, benzothiazole derivatives () often require halogenation or coupling steps.
  • Oxazolone derivatives () employ POCl₃ for cyclization, a harsher reagent compared to Na₂S₂O₅ .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Class Biological Activities Evidence Source
1,3-Oxazole derivatives Antiviral, antifungal, antitumor
Benzimidazole derivatives Antimicrobial, anti-inflammatory
Benzothiazole derivatives Antitumor, antimicrobial
Oxazolone derivatives Antitumor, biosensor applications

Key Observations :

  • The 1,3-oxazole core is associated with broad-spectrum bioactivity, including antiviral and antitumor effects, as seen in oxazolone derivatives ().
  • Benzimidazole analogs () exhibit antimicrobial properties, suggesting that the target compound’s benzoate ester may enhance cell permeability and efficacy .
  • Benzothiazoles () with electron-withdrawing substituents (e.g., Cl) show enhanced antimicrobial activity, highlighting the role of substituent electronegativity .

Biological Activity

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound features an oxazole ring that is known for its ability to interact with various biological macromolecules through hydrogen bonding and π-π interactions. This structural characteristic is crucial for its biological function and therapeutic potential.

The biological activity of this compound largely stems from its interaction with specific molecular targets. The oxazole moiety can modulate enzyme activity and receptor interactions, leading to the inhibition or activation of critical biochemical pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell functions, likely by interfering with cell wall synthesis or other essential processes.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have demonstrated that it can inhibit the growth of several cancer cell lines. For example, in vitro assays revealed that this compound significantly reduced the viability of A549 lung cancer cells and other tumor cell lines. The observed effects are attributed to the induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various derivatives of oxazole compounds, this compound was tested against multiple cancer cell lines. The results indicated a notable reduction in cell viability with a half-maximal inhibitory concentration (IC50) in the low micromolar range (approximately 5 µM), demonstrating its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, indicating effective antimicrobial activity comparable to standard antibiotics used in clinical settings.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound10 - 20~5
Methyl benzoate>50>20
Methyl 4-(5-phenyloxazole)benzoate15 - 25~10

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, and how are intermediates validated?

The compound is typically synthesized via multi-step reactions involving acylation, cyclization, and esterification. For example, intermediates like 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid are prepared by acylation of hydrazides with methyl 4-(chlorocarbonyl)benzoate, followed by cyclization in POCl₃ and ester hydrolysis using LiOH . Validation of intermediates is achieved through spectroscopic methods (e.g., NMR, IR) and chromatographic purity checks (HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures are observed?

  • NMR : Aromatic protons in the oxazole and benzoate rings appear as distinct doublets in the range of δ 7.2–8.5 ppm. The methoxy group (OCH₃) resonates as a singlet near δ 3.9 ppm .
  • IR : Stretching vibrations for ester carbonyl (C=O) are observed at ~1720 cm⁻¹, and oxazole C=N bonds appear near 1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., m/z 293.32 for related oxazole esters) .

Q. How is high-performance liquid chromatography (HPLC) applied in purity analysis?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is commonly used. A typical mobile phase includes acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, achieving retention times of ~8–10 minutes for the target compound .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is used to determine crystal packing and molecular geometry. For example:

  • Crystal System : Monoclinic, space group P2₁/c .
  • Unit Cell Parameters : a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571° .
  • Disorder Handling : Partial occupancy refinement (e.g., fluorine disorder in pendant phenyl rings with occupancies of 0.627 and 0.373) .
    ORTEP-3 is used for molecular graphics to visualize thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies address contradictions in crystallographic data, such as bond-length outliers or disorder?

  • Bond-Length Validation : Compare observed bond lengths (e.g., C–C = 1.39–1.48 Å in oxazole rings) against standard values from the Cambridge Structural Database .
  • Disorder Refinement : Use restraints (ISOR, DELU) in SHELXL to stabilize anisotropic displacement parameters for disordered atoms .
  • Twinned Data : Employ the Hooft parameter or Flack test in SHELXL to refine twinned structures .

Q. How are computational methods integrated to predict physicochemical properties or reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
  • Molecular Docking : Study interactions with biological targets (e.g., sterol 14α-demethylase) using AutoDock Vina, with binding affinities validated by experimental IC₅₀ values .

Methodological Challenges and Solutions

Q. What are the key considerations for designing analogs with enhanced fluorescence properties?

  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to redshift emission wavelengths. For example, analogs with 4-fluorophenyl substituents show λem = 420–450 nm .
  • Solvatochromism : Test solvent polarity effects using ethanol, DMSO, and cyclohexane to correlate Stokes shifts with solvent dielectric constants .

Q. How can researchers mitigate synthesis challenges, such as low yields in oxazole cyclization?

  • Catalyst Optimization : Use POCl₃ as a cyclization agent at 80–100°C, achieving yields >75% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes under 150 W irradiation .

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